2-imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
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Overview
Description
2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring with an imino group and a 4-methylbenzyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which are structurally similar, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole anticancer agents exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are known to interact with multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
2-aminothiazole derivatives are known to affect a broad spectrum of biological activities .
Result of Action
2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazolidine ring. The reaction conditions often involve heating and the use of a base such as sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
2-Imino-1,3-thiazolidin-4-one: Lacks the 4-methylbenzyl substituent, which may affect its biological activity.
5-Benzyl-2-imino-1,3-thiazolidin-4-one: Similar structure but with a different substituent on the benzyl group.
Uniqueness: The presence of the 4-methylbenzyl group in 2-imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic sites in biological targets. This structural feature may contribute to its unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-amino-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYOLSNGXJSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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